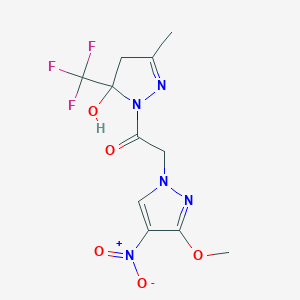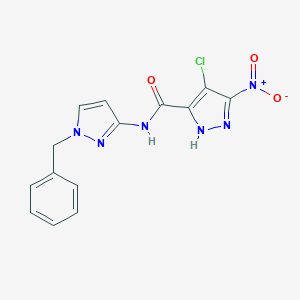![molecular formula C14H14N2O6S B279821 N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide](/img/structure/B279821.png)
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(2,3-dihydroxypropyl)sulfanyl]-5-nitrophenyl}-2-furamide, commonly known as DHPF, is a synthetic compound that has been extensively studied for its potential in scientific research. DHPF is a member of the nitrophenyl-furamide family of compounds and has been found to exhibit various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of DHPF involves its ability to interact with specific enzymes and proteins in the body. It has been found to bind to the active site of acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and leading to an increase in the levels of neurotransmitters in the brain. DHPF has also been found to scavenge free radicals and inhibit the production of pro-inflammatory cytokines, leading to its antioxidant and anti-inflammatory effects.
Biochemical and Physiological Effects:
DHPF has been found to exhibit various biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as acetylcholine and dopamine in the brain, leading to improved cognitive function and memory. DHPF has also been found to exhibit antioxidant and anti-inflammatory effects, which may have potential in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using DHPF in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying their function. DHPF is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using DHPF in lab experiments is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on DHPF. One potential area of study is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DHPF's ability to inhibit the activity of acetylcholinesterase and butyrylcholinesterase may make it a useful candidate for the treatment of these diseases. Another potential area of study is the development of DHPF derivatives with improved properties, such as increased potency or decreased toxicity. Finally, further research is needed to fully understand the mechanism of action of DHPF and its potential in various scientific research applications.
Métodos De Síntesis
The synthesis of DHPF involves the reaction of 3-nitro-4-chloroaniline with 2,3-dihydroxypropyl mercaptan in the presence of a base. The resulting intermediate is then treated with furfurylamine to yield DHPF.
Aplicaciones Científicas De Investigación
DHPF has been found to have potential in a variety of scientific research applications. It has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. DHPF has also been found to exhibit antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Propiedades
Fórmula molecular |
C14H14N2O6S |
|---|---|
Peso molecular |
338.34 g/mol |
Nombre IUPAC |
N-[3-(2,3-dihydroxypropylsulfanyl)-5-nitrophenyl]furan-2-carboxamide |
InChI |
InChI=1S/C14H14N2O6S/c17-7-11(18)8-23-12-5-9(4-10(6-12)16(20)21)15-14(19)13-2-1-3-22-13/h1-6,11,17-18H,7-8H2,(H,15,19) |
Clave InChI |
VIZBEWZEDKSNRX-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-] |
SMILES canónico |
C1=COC(=C1)C(=O)NC2=CC(=CC(=C2)SCC(CO)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-chloro-3-nitro-N-[1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B279741.png)
![4-chloro-N-[(2-methylpyrazol-3-yl)methyl]-3-nitro-1H-pyrazole-5-carboxamide](/img/structure/B279743.png)
![1-{4-[(4-bromo-1H-pyrazol-1-yl)methyl]benzoyl}-3,5-bis(difluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B279744.png)
![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]furan-2-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B279749.png)



![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)

![Ethyl 5-(5-chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B279757.png)
![4-bromo-1,5-dimethyl-N-[3-(4-morpholinylmethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B279758.png)
![1-(4-methoxyphenyl)-4-{[3-(2H-tetraazol-2-yl)-1-adamantyl]acetyl}piperazine](/img/structure/B279759.png)
